

# Spectroscopic Analysis of 4-Chloro-6-iodoquinazoline: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

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This guide provides a comparative analysis of the spectroscopic data for **4-Chloro-6-iodoquinazoline** and its structurally related analogue, 4-chloro-6,7-dimethoxyquinazoline. Due to the limited availability of public experimental spectra for **4-Chloro-6-iodoquinazoline**, this guide leverages predicted data and compares it with the known experimental data of a similar compound to provide a valuable resource for researchers.

## Spectroscopic Data Comparison

The following tables summarize the available and comparative spectroscopic data for **4-Chloro-6-iodoquinazoline** and 4-chloro-6,7-dimethoxyquinazoline.

Table 1: Mass Spectrometry Data

Compound	Parameter	m/z	Data Type
4-Chloro-6-iodoquinazoline	Monoisotopic Mass	289.91077 Da	Predicted[1][2]
	[M+H] <sup>+</sup>	290.91805	Predicted[2]
	[M+Na] <sup>+</sup>	312.89999	Predicted[2]
4-chloro-6,7-dimethoxyquinazoline	Molecular Weight	224.65 g/mol	Experimental

Table 2: Infrared (IR) Spectroscopy Data

While experimental IR data for **4-Chloro-6-iodoquinazoline** is not readily available, the expected characteristic absorptions can be inferred from the spectra of similar quinazoline derivatives. For comparison, the experimental IR data for 4-chloro-6,7-dimethoxyquinazoline is provided.

Compound	Technique	Source of Spectrum
4-chloro-6,7-dimethoxyquinazoline	KBr Pellet	Bio-Rad Laboratories

Note: Researchers can expect to see characteristic peaks for C-Cl, C-I, C=N, and aromatic C-H stretching and bending vibrations in the IR spectrum of **4-Chloro-6-iodoquinazoline**.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for **4-Chloro-6-iodoquinazoline** is not publicly available. For comparative purposes, the predicted  $^{13}\text{C}$  NMR data for **4-Chloro-6-iodoquinazoline** and the experimental data for other quinazoline derivatives are presented.

Compound	Nucleus	Chemical Shift ( $\delta$ ) ppm
6-chloro-2-phenylquinazolin-4(3H)-one	$^{13}\text{C}$	161.67, 153.40, 148.17, 137.87, 132.91, 132.08, 130.31, 129.10, 128.45, 128.31, 123.05, 119.39[3]
2,3-dihydroquinazolin-4(1H)-ones (general)	$^{13}\text{C}$	Ranges from ~113 to ~165[4]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the quinazoline sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
- **Spectrometer Setup:** Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- **Data Acquisition:** Acquire a standard  $^1H$  NMR spectrum. To improve the signal-to-noise ratio, a minimum of 4-8 transients is recommended. For  $^{13}C$  NMR, a greater number of scans will be necessary.
- **Data Processing:** Process the acquired spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Technique):** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400  $cm^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

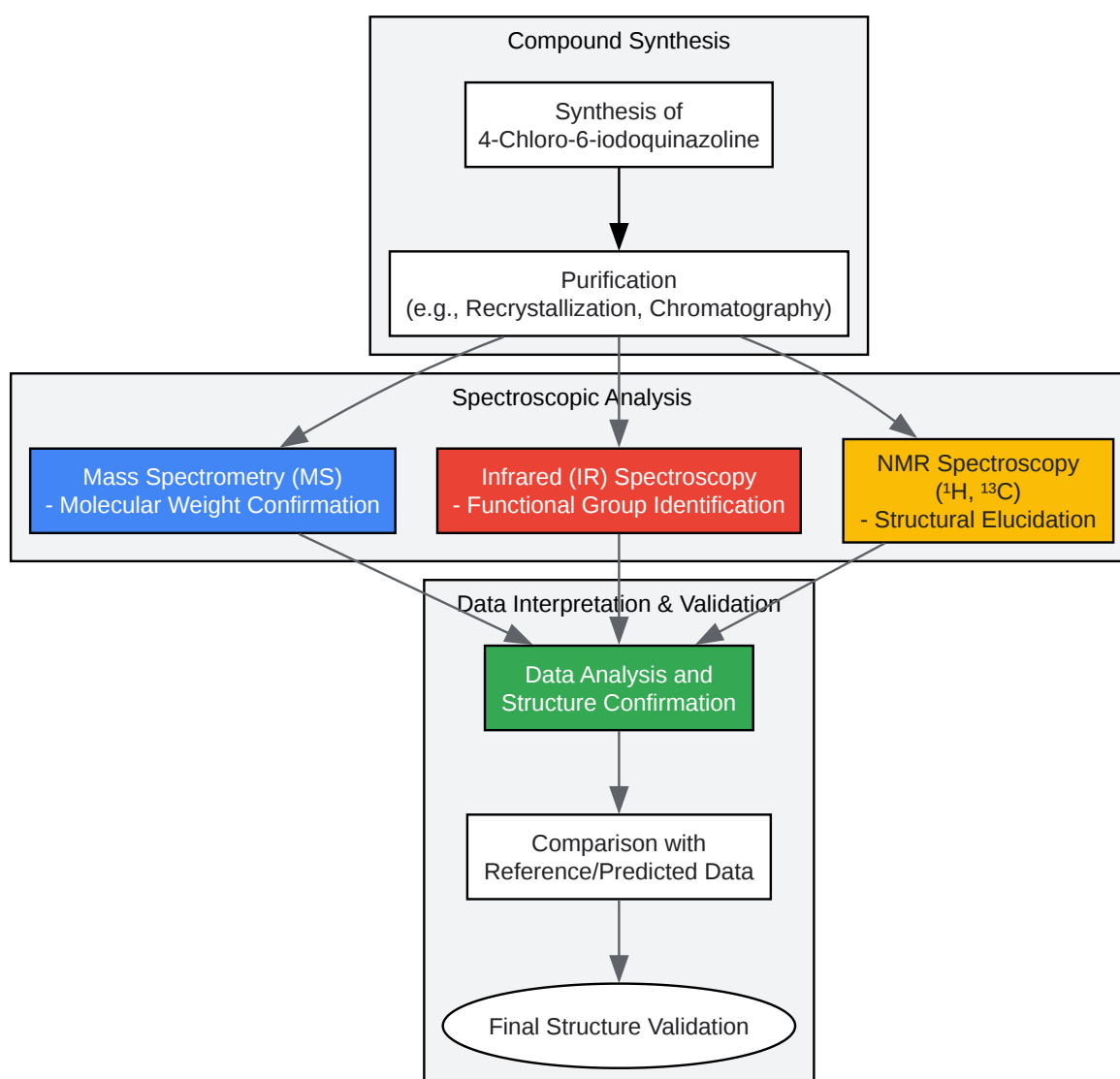
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For quinazoline derivatives, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.
- **Ionization:** Ionize the sample molecules. ESI is a soft ionization technique suitable for polar molecules, while GC-MS typically employs electron ionization (EI).

- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Spectrum Generation:** Detect the ions and generate a mass spectrum that plots ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized chemical compound like **4-Chloro-6-iodoquinazoline**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Chloro-6-iodoquinazoline**.

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## References

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